

Laboratory Scale Synthesis of 2-Hydroxyacetamide: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Hydroxyacetamide

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This document provides detailed application notes and protocols for the laboratory-scale synthesis of **2-hydroxyacetamide**, also known as glycolamide. The synthesis is achieved through the ammonolysis of ethyl glycolate. This method offers a straightforward and efficient route to this versatile building block, which finds applications in organic synthesis and medicinal chemistry.^{[1][2]}

Introduction

2-Hydroxyacetamide (CAS No. 598-42-5) is a bifunctional molecule containing both a primary hydroxyl and a primary amide group.^[1] This dual functionality makes it a valuable starting material for the synthesis of a variety of more complex molecules.^[2] The protocol detailed below is based on the well-established ammonolysis reaction of esters, adapted for the specific synthesis of **2-hydroxyacetamide** from ethyl glycolate.

Physicochemical and Analytical Data

A summary of the key physical and analytical data for **2-hydroxyacetamide** is provided in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₂ H ₅ NO ₂	[PubChem CID: 69021]
Molecular Weight	75.07 g/mol	[PubChem CID: 69021]
Melting Point	118-120 °C	[1]
Appearance	White crystalline powder	[1]
Solubility	Soluble in water	[1]
CAS Number	598-42-5	[1]

Experimental Protocol: Synthesis of 2-Hydroxyacetamide

This protocol is adapted from established procedures for the ammonolysis of esters.

Materials:

- Ethyl glycolate (C₄H₈O₃)
- Concentrated aqueous ammonia (NH₄OH, ~28-30%)
- Ethanol
- Deionized water
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Stir bar
- Büchner funnel and flask
- Filter paper

- Beakers
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine ethyl glycolate and a molar excess of concentrated aqueous ammonia. For a typical laboratory-scale reaction, a 5 to 10-fold molar excess of ammonia is recommended to drive the reaction to completion. The reaction can be performed at a low temperature to minimize side reactions.
- **Reaction Conditions:** Cool the flask in an ice bath to maintain a temperature of 0-5 °C. Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours to overnight.
- **Work-up:** After the reaction is complete (as indicated by the consumption of the starting ester by TLC), remove the excess ammonia and solvent under reduced pressure using a rotary evaporator.
- **Purification by Recrystallization:** The crude **2-hydroxyacetamide** is purified by recrystallization. Water is a suitable solvent for this purpose.
 - Dissolve the crude product in a minimum amount of hot deionized water.
 - Allow the solution to cool slowly to room temperature to form crystals.
 - Further cool the solution in an ice bath to maximize crystal formation.
 - Collect the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of cold deionized water to remove any residual impurities.
 - Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Expected Yield: The yield of this reaction is typically in the range of 70-85%, depending on the reaction scale and purification efficiency.

Characterization Data

The identity and purity of the synthesized **2-hydroxyacetamide** can be confirmed by the following analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for **2-hydroxyacetamide** in DMSO-d₆.

¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2	br s	1H	-NH ₂
~6.8	br s	1H	-NH ₂
~4.9	t	1H	-OH
3.7	d	2H	-CH ₂ -

¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~175	C=O (Amide)
~60	-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **2-hydroxyacetamide** (KBr pellet) is expected to show the following characteristic absorption bands.

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H and O-H stretching
~1650	C=O stretching (Amide I)
~1620	N-H bending (Amide II)
~1080	C-O stretching

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-hydroxyacetamide**.

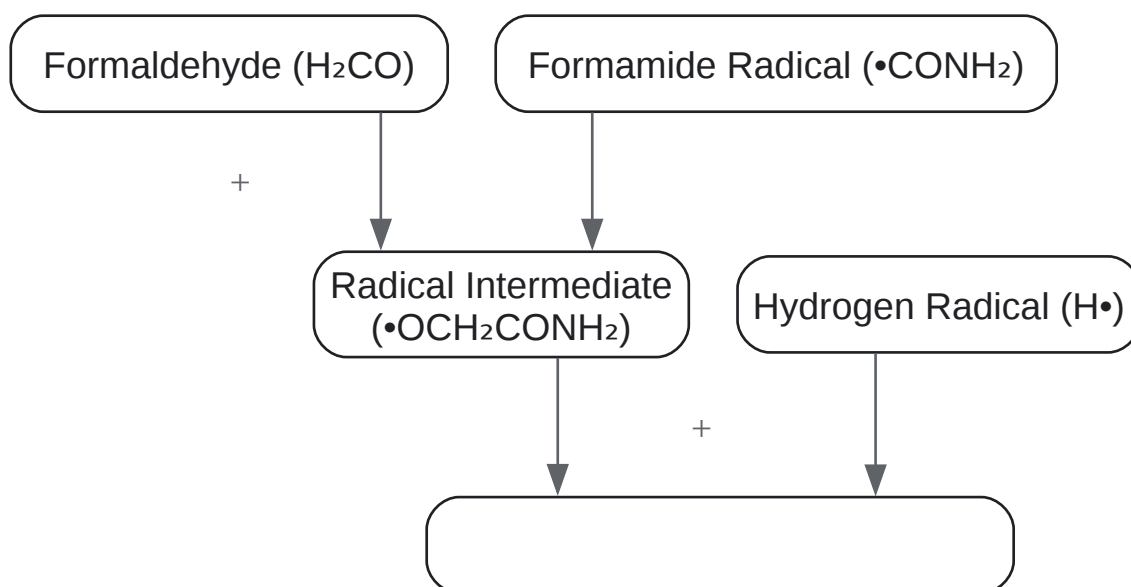


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Synthesis of 2-Hydroxyacetamide Workflow

Prebiotic Synthesis Pathway of Glycolamide

Glycolamide, the alternative name for **2-hydroxyacetamide**, is a molecule of interest in prebiotic chemistry. It is considered a potential precursor to simple peptides. One proposed prebiotic synthesis route involves the reaction of formaldehyde with the formamide radical, followed by hydrogenation.



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Proposed Prebiotic Synthesis of Glycolamide

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References

- 1. researchgate.net [researchgate.net]
- 2. Prebiotic Organic Chemistry of Formamide and the Origin of Life in Planetary Conditions: What We Know and What Is the Future - PMC [pmc.ncbi.nlm.nih.gov]
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